molecular formula C16H23NO3 B12640162 1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol CAS No. 922144-47-6

1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol

Cat. No.: B12640162
CAS No.: 922144-47-6
M. Wt: 277.36 g/mol
InChI Key: FLVWGUCPPFFZOA-UHFFFAOYSA-N
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Description

1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol is a complex organic compound with a unique structure that includes a quinoline core, hydroxyethoxyethyl side chain, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol typically involves multiple steps. One common method includes the reaction of quinoline derivatives with hydroxyethoxyethyl groups under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes the use of solvents, temperature control, and purification steps such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline core or side chains.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-Hydroxyethoxy)ethyl]piperazine: Shares the hydroxyethoxyethyl group but has a different core structure.

    2-[2-(1-Piperazinyl)ethoxy]ethanol: Similar side chain but different core structure.

Uniqueness

1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

922144-47-6

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-[2-(2-hydroxyethoxy)ethyl]-2,2,4-trimethylquinolin-7-ol

InChI

InChI=1S/C16H23NO3/c1-12-11-16(2,3)17(6-8-20-9-7-18)15-10-13(19)4-5-14(12)15/h4-5,10-11,18-19H,6-9H2,1-3H3

InChI Key

FLVWGUCPPFFZOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=CC(=C2)O)CCOCCO)(C)C

Origin of Product

United States

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